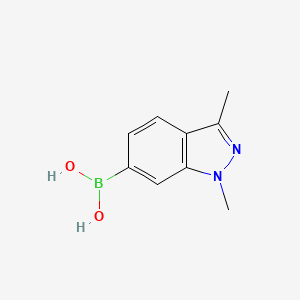

(1,3-Dimethyl-1H-indazol-6-YL)boronic acid

Description

Properties

IUPAC Name |

(1,3-dimethylindazol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)12(2)11-6/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUSXGGKIFZVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=NN2C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657262 | |

| Record name | (1,3-Dimethyl-1H-indazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-37-8 | |

| Record name | B-(1,3-Dimethyl-1H-indazol-6-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Dimethyl-1H-indazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Convergence of Indazole Scaffolds and Boronic Acid Chemistry

An In-depth Technical Guide to (1,3-Dimethyl-1H-indazol-6-YL)boronic acid: Properties, Applications, and Experimental Protocols

In the landscape of modern medicinal chemistry, the indazole nucleus is a privileged scaffold, frequently appearing in the structure of biologically active compounds, including potent protein kinase inhibitors.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a cornerstone for the design of targeted therapeutics.[2] Parallel to the rise of such heterocyclic cores, boronic acids have established themselves as indispensable tools in synthetic chemistry.[3] Their stability, low toxicity, and, most notably, their versatile reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures.[3][4]

This guide focuses on (1,3-Dimethyl-1H-indazol-6-YL)boronic acid , a specialized building block that merges the therapeutic potential of the dimethyl-indazole core with the synthetic flexibility of the boronic acid functional group. As a Senior Application Scientist, this document aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this reagent's chemical properties, core applications, and field-proven experimental insights. We will delve not just into protocols but into the causality behind experimental choices, ensuring a robust and reproducible application of this valuable chemical intermediate.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. (1,3-Dimethyl-1H-indazol-6-YL)boronic acid is a solid material whose characteristics dictate its handling, storage, and reactivity.

Below is a summary of its key properties:

| Property | Value | Source(s) |

| CAS Number | 1310405-37-8 | [5] |

| Molecular Formula | C₉H₁₁BN₂O₂ | [6] |

| Molecular Weight | 190.01 g/mol | [6] |

| Appearance | White to off-white solid | General observation |

| Purity | Typically ≥95% | [6][7] |

| Storage | Recommended 2-8°C, under inert atmosphere | [8] |

The structure, featuring a bicyclic indazole ring system with methyl groups at the N1 and C3 positions and a boronic acid at the C6 position, is central to its utility. The methyl groups serve a critical function by protecting the nitrogen atoms, thereby preventing side reactions and directing reactivity to the boronic acid group.

Synthesis and Purification: A Plausible Pathway

While multiple proprietary methods exist for the synthesis of specific boronic acids, a common and logical approach for a molecule like (1,3-Dimethyl-1H-indazol-6-YL)boronic acid involves the borylation of a pre-functionalized indazole core. A general, field-proven workflow is outlined below. The causality for this approach is rooted in its efficiency and the commercial availability of starting materials. The key is to install the boronic acid moiety late in the synthesis to avoid degradation under harsh conditions that might be required for the initial ring formation.

A plausible synthetic route begins with a halogenated indazole, such as 6-bromo-1,3-dimethyl-1H-indazole. This precursor can then undergo a palladium-catalyzed borylation reaction.

Illustrative Synthetic Workflow

Caption: Plausible synthetic workflow for (1,3-Dimethyl-1H-indazol-6-YL)boronic acid.

Protocol: Miyaura Borylation

-

Inert Atmosphere: To a flame-dried flask, add 6-bromo-1,3-dimethyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq). The use of an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation of the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq). This catalyst is chosen for its high efficiency in C-B bond formation.

-

Solvent: Add a dry, degassed solvent like dioxane or DMF.

-

Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Hydrolysis: Upon completion, cool the reaction. The intermediate pinacol ester can be hydrolyzed in situ or after isolation by adding an aqueous acid (e.g., HCl) to yield the final boronic acid.

-

Purification: The final product is typically purified by extraction followed by recrystallization from a suitable solvent system (e.g., water/acetonitrile). Purity should be confirmed via HPLC and NMR.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[9] This reaction's reliability, mild conditions, and tolerance of a vast array of functional groups have made it a cornerstone of pharmaceutical synthesis.[4][10]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling (1,3-Dimethyl-1H-indazol-6-YL)boronic acid with a generic aryl bromide.

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), (1,3-Dimethyl-1H-indazol-6-YL)boronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The excess boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation.

-

Catalyst System: Add a palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos. The choice of catalyst and ligand is critical and depends on the steric and electronic properties of the coupling partners; more hindered substrates often require bulkier, more electron-rich phosphine ligands.

-

Solvent System: Add a degassed solvent mixture. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 ratio). The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

Execution: Heat the reaction mixture under an inert atmosphere to 80-110 °C. Monitor the reaction's progress via LC-MS or TLC.

-

Workup and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated. The crude product is typically purified using flash column chromatography on silica gel.

Stability, Storage, and Handling

Chemical Stability

Boronic acids, while generally stable, are susceptible to two primary degradation pathways:

-

Protodeboronation: The cleavage of the C-B bond by a proton source, which is more common with electron-rich or sterically hindered boronic acids, especially under harsh acidic or basic conditions.[11]

-

Trimerization (Boroxine Formation): In the solid state or in non-polar solvents, boronic acids can undergo dehydration to form cyclic anhydride trimers called boroxines. This is a reversible process, and the boronic acid can be regenerated in the presence of water.

The dimethyl-indazole core is generally robust under standard cross-coupling conditions.

Storage and Handling Recommendations

To ensure the integrity and reactivity of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid, the following practices are essential:

-

Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[8]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize oxidation and moisture exposure.[8]

-

Light: Protect from direct light by using amber glass vials.[8]

Spectroscopic Characterization

While actual spectra should be run for each batch, the expected NMR signals provide a baseline for quality control.

-

¹H NMR (in DMSO-d₆):

-

Aromatic protons on the indazole ring (typically 3H) would appear in the aromatic region (~7.0-8.0 ppm).

-

The N-methyl (N1-CH₃) and C-methyl (C3-CH₃) protons would appear as sharp singlets in the upfield region (~3.8-4.2 ppm and ~2.5-2.8 ppm, respectively).

-

The B(OH)₂ protons would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and residual water.

-

-

¹¹B NMR (in DMSO-d₆):

-

¹³C NMR (in DMSO-d₆):

-

Signals corresponding to the aromatic carbons of the indazole ring. The carbon attached to the boron (C6) will show a characteristically broad signal due to quadrupolar relaxation.

-

Signals for the two methyl carbons.

-

Safety and Hazard Information

Based on safety data for this and structurally similar compounds, appropriate precautions must be taken.

-

Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[14][15]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood.[16]

-

First Aid Measures:

-

In case of skin contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[17]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16]

-

If inhaled: Move the person to fresh air.[16]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

-

Conclusion

(1,3-Dimethyl-1H-indazol-6-YL)boronic acid stands as a highly valuable and versatile building block for synthetic and medicinal chemists. Its well-defined structure, combining the privileged indazole scaffold with the robust reactivity of a boronic acid, makes it an ideal reagent for constructing novel molecular entities, particularly through the powerful Suzuki-Miyaura cross-coupling reaction. By understanding its fundamental properties, adhering to proven synthetic protocols, and observing proper handling and storage procedures, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.

References

- Sigma-Aldrich. (2025).

- ResearchGate. (n.d.). The reaction of substituted formylboronic acids with DIAD (2b).

- ResearchGate. (n.d.). Reactions of indazol 1 with pyrrolylboronic acids 2 or 4.

- Fisher Scientific. (2010).

- ChemScene. (n.d.). (1,3-Dimethyl-1H-indazol-4-yl)boronic acid.

- Fisher Scientific. (2010).

- AbacipharmTech. (n.d.). (1,3-Dimethyl-1H-indazol-6-yl)boronic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery.

- National Institutes of Health. (2021).

- ScienceOpen. (n.d.).

- CymitQuimica. (n.d.).

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-6-boronic acid.

- Institute of Chemistry of Clermont-Ferrand. (n.d.).

- MDPI. (n.d.).

- National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.

- PubChem. (n.d.). (3-methyl-1H-indazol-5-yl)boronic acid.

- ChemUniverse. (2025). Request A Quote.

- Amerigo Scientific. (n.d.). 1,3-dimethyl-1H-indazol-6-yl-6-boronic acid ,98%.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- BLDpharm. (n.d.). 1260366-15-1|(1,3-Dimethyl-1H-indazol-4-yl)boronic acid.

- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.

- National Institutes of Health. (n.d.).

- Benchchem. (n.d.). Stability and storage conditions for 3-Methyl-6-nitro-1H-indazole.

- National Institutes of Health. (n.d.). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. (1,3-Dimethyl-1H-indazol-6-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. chemscene.com [chemscene.com]

- 7. 1,3-dimethyl-1H-indazol-6-yl-6-boronic acid ,98% - Amerigo Scientific [amerigoscientific.com]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

Synthesis of (1,3-Dimethyl-1H-indazol-6-YL)boronic Acid from Haloindazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid, a critical building block in contemporary medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its boronic acid derivatives are indispensable for creating complex molecules through cross-coupling reactions.[1][2] This document will delve into the prevalent synthetic strategies starting from haloindazoles, with a primary focus on the Miyaura borylation reaction. We will explore the mechanistic underpinnings, justify experimental choices, provide detailed protocols, and present data to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Indazole Boronic Acids in Drug Discovery

The indazole ring system is a bioisostere of indole and is a core component of numerous biologically active compounds, including anticancer agents and kinase inhibitors.[1][3] The functionalization of the indazole nucleus is, therefore, a subject of intense research in the pursuit of novel therapeutics. Boronic acids and their derivatives have emerged as transformative tools in medicinal chemistry, largely due to their stability, ease of handling, and remarkable utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][4][5][6][7] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process for assembling the complex molecular architectures of modern pharmaceuticals.[5]

(1,3-Dimethyl-1H-indazol-6-YL)boronic acid, in particular, serves as a versatile intermediate, allowing for the introduction of the dimethylated indazole moiety into a wide array of molecular scaffolds. This guide will provide the necessary technical details for its efficient synthesis from readily available haloindazole precursors.

The Starting Point: Haloindazoles as Precursors

The most common starting materials for the synthesis of indazole boronic acids are the corresponding haloindazoles, typically bromo or iodo derivatives. The choice between a bromo or iodo precursor often depends on a balance of reactivity and cost. Iodoindazoles are generally more reactive in subsequent cross-coupling reactions, but bromoindazoles are often more commercially attractive. For the purpose of this guide, we will focus on the synthesis starting from a bromoindazole.

The synthesis of the precursor, 6-bromo-1,3-dimethyl-1H-indazole, can be achieved through various established methods, often involving the cyclization of appropriately substituted phenylhydrazines or the direct halogenation of the indazole core.

The Core Transformation: Miyaura Borylation of Haloindazoles

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that converts aryl or vinyl halides into their corresponding boronic esters using a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[8][9][10] This method is favored for its mild reaction conditions and broad functional group tolerance, making it highly suitable for complex molecules.[8][9]

Mechanistic Rationale: Understanding the "Why"

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Miyaura borylation can be broken down into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the haloindazole, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide. The choice of base is critical here; it must be strong enough to facilitate transmetalation but not so strong as to promote a competing Suzuki-Miyaura coupling with the newly formed boronic ester.[9] Potassium acetate (KOAc) is a commonly employed base for this reason.[9]

-

Reductive Elimination: The desired indazole boronic ester is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

// Nodes Pd0 [label="Pd(0) Catalyst"]; Haloindazole [label="6-Bromo-1,3-dimethyl\n-1H-indazole (Ar-X)"]; Pd_Intermediate [label="Oxidative Addition\nIntermediate\n(Ar-Pd(II)-X)"]; B2pin2 [label="Bis(pinacolato)diboron\n(B₂pin₂)"]; Base [label="Base (e.g., KOAc)"]; Transmetalation_Complex [label="Transmetalation\nIntermediate\n(Ar-Pd(II)-Bpin)"]; Product [label="(1,3-Dimethyl-1H-indazol-6-YL)\nboronic acid pinacol ester\n(Ar-Bpin)"]; Regen_Catalyst [label="Regenerated\nPd(0) Catalyst"];

// Edges Pd0 -> Pd_Intermediate [label=" Oxidative\n Addition"]; Haloindazole -> Pd_Intermediate; Pd_Intermediate -> Transmetalation_Complex [label=" Transmetalation"]; B2pin2 -> Transmetalation_Complex; Base -> Transmetalation_Complex; Transmetalation_Complex -> Product [label=" Reductive\n Elimination"]; Transmetalation_Complex -> Regen_Catalyst; Regen_Catalyst -> Pd0 [style=dashed];

// Styling {rank=same; Pd0; Haloindazole;} {rank=same; Pd_Intermediate;} {rank=same; Transmetalation_Complex; B2pin2; Base;} {rank=same; Product; Regen_Catalyst;} } caption: "Catalytic Cycle of the Miyaura Borylation Reaction."

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the synthesis of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid pinacol ester.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 6-Bromo-1,3-dimethyl-1H-indazole | 225.08 | 1.00 g | 4.44 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.35 g | 5.33 | 1.2 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 0.18 g | 0.22 | 0.05 |

| Potassium Acetate (KOAc) | 98.14 | 1.31 g | 13.32 | 3.0 |

| 1,4-Dioxane | - | 20 mL | - | - |

Procedure:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1,3-dimethyl-1H-indazole (1.00 g, 4.44 mmol), bis(pinacolato)diboron (1.35 g, 5.33 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.18 g, 0.22 mmol), and potassium acetate (1.31 g, 13.32 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add anhydrous 1,4-dioxane (20 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (1,3-Dimethyl-1H-indazol-6-YL)boronic acid pinacol ester as a solid.

-

Hydrolysis (Optional): If the free boronic acid is required, the pinacol ester can be hydrolyzed under acidic or basic conditions. A common method involves stirring the ester with an aqueous solution of a strong acid (e.g., HCl) in a suitable solvent like acetone or THF.

One-Pot Borylation/Suzuki-Miyaura Coupling: A Streamlined Approach

For many applications in drug discovery, the isolated indazole boronic acid is immediately used in a subsequent Suzuki-Miyaura coupling reaction. To improve efficiency, a one-pot borylation/Suzuki-Miyaura protocol can be employed.[11] This approach eliminates the need for isolation and purification of the boronic ester intermediate, saving time and resources.[11]

// Nodes Start [label="Start:\n6-Bromo-1,3-dimethyl-1H-indazole\n+ B₂pin₂ + Catalyst + Base"]; Borylation [label="Step 1: Miyaura Borylation\n(Formation of Boronic Ester in situ)"]; Addition [label="Step 2: Add Aryl Halide (Ar'-X)\n+ Additional Base + Catalyst"]; Suzuki [label="Step 3: Suzuki-Miyaura Coupling"]; Product [label="Final Product:\n6-Aryl-1,3-dimethyl-1H-indazole"];

// Edges Start -> Borylation; Borylation -> Addition; Addition -> Suzuki; Suzuki -> Product; } caption: "Workflow for a One-Pot Borylation/Suzuki Coupling."

In this procedure, after the initial borylation reaction is complete, the second aryl halide, additional base (often a stronger one like potassium carbonate or cesium carbonate), and a suitable palladium catalyst are added directly to the reaction mixture. The reaction is then heated to effect the Suzuki-Miyaura coupling.

Conclusion: A Versatile Pathway to a Key Intermediate

The synthesis of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid from its corresponding haloindazole via the Miyaura borylation is a robust and highly adaptable method. Its operational simplicity, mild conditions, and tolerance of various functional groups make it an invaluable tool for medicinal chemists. By understanding the underlying mechanism and optimizing the reaction parameters, researchers can efficiently access this key building block, thereby accelerating the discovery and development of novel indazole-based therapeutics.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

-

The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Crucial Role of Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

-

Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

-

Mastering Suzuki-Miyaura Coupling: The Essential Role of 1H-Indazole-5-boronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Indazole synthesis from 2-formylphenylboronic acids. ResearchGate. [Link]

-

1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. University of Bath. [Link]

-

Miyaura borylation. Wikipedia. [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [Link]

-

Miyaura borylation. ResearchGate. [Link]

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1,3-Dimethyl-1H-indazol-6-YL)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3-Dimethyl-1H-indazol-6-YL)boronic acid has emerged as a pivotal structural motif in medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique combination of a substituted indazole core and a versatile boronic acid functional group makes it an invaluable building block for the synthesis of complex molecular architectures, most notably kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its critical application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.

Core Compound Profile

A clear understanding of the fundamental properties of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid is essential for its effective utilization in research and development.

| Property | Value | Reference |

| CAS Number | 1310405-37-8 | [1] |

| Molecular Formula | C₉H₁₁BN₂O₂ | [2] |

| Molecular Weight | 190.01 g/mol | [2] |

| Synonyms | (1,3-dimethyl-1H-indazol-6-yl)boronic acid | [2] |

Synthesis and Mechanism

A key precursor for this synthesis is 2,3-dimethyl-6-nitro-2H-indazole, the synthesis of which has been described.[3] The nitro group can be reduced to an amine, which can then be converted to a halide via a Sandmeyer reaction. The subsequent conversion to the boronic acid would likely proceed through a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent hydrolysis.

Proposed Synthetic Pathway

Caption: A proposed synthetic route to (1,3-Dimethyl-1H-indazol-6-YL)boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Novel Therapeutics

The primary utility of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[4][5] This powerful carbon-carbon bond-forming reaction allows for the efficient and modular synthesis of a vast array of biaryl and heteroaryl compounds, which are prevalent motifs in many approved drugs.[6]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or heteroaryl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Generalized Suzuki-Miyaura Reaction Workflow

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The 1,3-dimethyl-1H-indazole core of the title compound can be strategically functionalized at the 6-position via Suzuki-Miyaura coupling to generate libraries of potential kinase inhibitors for screening and lead optimization.[9] For instance, coupling with various substituted aryl and heteroaryl halides can modulate the compound's binding affinity and selectivity for the target kinase.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for (1,3-Dimethyl-1H-indazol-6-YL)boronic acid is limited, general characteristics of boronic acids can be inferred. They are typically white to off-white solids with limited solubility in water, which can be enhanced by the addition of polyols.[10] Spectroscopic data for related indazole compounds can provide an indication of the expected NMR shifts. For example, in the 1H NMR spectrum of 2,3-dimethyl-6-nitro-2H-indazole in DMSO-d6, the methyl protons appear as singlets at approximately 2.67 ppm and 4.14 ppm.[3] The aromatic protons would be expected in the range of 7-8.5 ppm.

Safety and Handling

Boronic acids are generally considered to be of low toxicity.[11] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(1,3-Dimethyl-1H-indazol-6-YL)boronic acid is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic importance in the construction of kinase inhibitors through the robust and efficient Suzuki-Miyaura cross-coupling reaction underscores its significance in modern drug discovery and development. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this key intermediate in their pursuit of innovative therapeutics.

References

-

(1,3-Dimethyl-1H-indazol-6-yl)boronic acid, min 97%, 500 mg. (n.d.). Amerigo Scientific. Retrieved from [Link]

- Barroso, S., et al. (2020).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.

- Chen, C., et al. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 11(1), 1-11.

-

ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

- Duncton, M. A. J. (2011). The Suzuki-Miyaura reaction in the synthesis of actual drug candidates.

- Gao, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 947-955.

- Hanahan, D., & Weinberg, R. A. (2011).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Nguyen, T. H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377.

- Singh, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1636-1669.

- Shokat Lab, UCSF. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.

-

AbacipharmTech. (n.d.). (1,3-Dimethyl-1H-indazol-6-yl)boronic acid. Retrieved from [Link]

- Wiley-VCH. (2007).

- ScienceOpen. (n.d.).

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Marinaro, W. A., & Stella, V. J. (n.d.).

- Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.

- ResearchGate. (2011). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles.

- PubMed Central. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PubMed Central. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.

Sources

- 1. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1260366-15-1|(1,3-Dimethyl-1H-indazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

A Technical Guide to the Solubility and Stability of (1,3-Dimethyl-1-H-indazol-6-YL)boronic acid

Abstract

(1,3-Dimethyl-1H-indazol-6-YL)boronic acid is a heterocyclic building block with significant potential in medicinal chemistry, particularly in the synthesis of complex molecules for targeted therapies.[1] As with any drug candidate or intermediate, a thorough understanding of its physicochemical properties is paramount for successful development. This guide provides an in-depth analysis of the critical attributes of solubility and stability for (1,3-Dimethyl-1H-indazol-6-YL)boronic acid. We will explore robust, field-proven methodologies for quantifying aqueous solubility, delve into the inherent stability challenges common to boronic acids, and present detailed protocols for comprehensive stability assessment under stress conditions, aligned with industry best practices and regulatory expectations.

Introduction: The "Developability" Challenge

In modern drug discovery, the mantra is "fail early, fail cheap." A lead compound's ultimate success hinges not only on its pharmacological potency but also on its "developability"—a composite of physicochemical and biopharmaceutical properties that determine if it can be manufactured, formulated, and delivered effectively to its biological target. Among the most critical of these properties are aqueous solubility and chemical stability.

Low aqueous solubility can severely limit oral bioavailability, hinder the preparation of intravenous formulations, and generate unreliable data in biological assays.[2] Chemical instability, on the other hand, can lead to loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life.[3]

This guide is designed for researchers, chemists, and drug development professionals. It offers a practical framework for evaluating (1,3-Dimethyl-1H-indazol-6-YL)boronic acid, ensuring that data generated is robust, reproducible, and relevant for advancing a project from discovery to development.

Core Physicochemical Properties

A foundational understanding of the molecule is the first step. While data for this specific compound is limited, we can infer properties from its structure and related analogues.

| Property | Value | Source / Notes |

| Chemical Name | (1,3-Dimethyl-1H-indazol-6-YL)boronic acid | IUPAC |

| CAS Number | 1310405-37-8 | [4] |

| Molecular Formula | C₉H₁₁BN₂O₂ | [5] |

| Molecular Weight | 190.01 g/mol | [5] |

| Appearance | White to off-white solid (typical for boronic acids) | Inferred |

| pKa | ~9 (estimated for aryl boronic acids) | [6] |

| Storage | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [7] |

Scientist's Note: The estimated pKa is crucial. At physiological pH (~7.4), the boronic acid will exist predominantly in its neutral, trigonal form. However, in more basic environments, it can convert to the anionic, tetrahedral boronate form, which can have different solubility and stability characteristics.[8] The recommended storage conditions highlight a key challenge with boronic acids: sensitivity to air and moisture.[7]

Solubility Profiling: Kinetic vs. Thermodynamic Assessment

Aqueous solubility is not a single value but a concept that must be assessed using methods appropriate for the stage of research.[2] Early in discovery, speed and low compound consumption are key (kinetic solubility), while later, for formulation development, accuracy and a true equilibrium value are essential (thermodynamic solubility).[9]

Kinetic Solubility for High-Throughput Screening

Kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[9] It's a rapid, resource-efficient method ideal for ranking early-stage compounds.[10]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

-

Aqueous Addition: Rapidly add a buffered aqueous solution (e.g., Phosphate Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is ≤1%.

-

Incubation & Shaking: Incubate the plate at 25°C for 2 hours with gentle shaking to allow for precipitation.[11]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer/DMSO blank.

Expert Rationale: The 1% final DMSO concentration is a critical compromise. While DMSO is necessary to create the initial stock, higher concentrations can artificially solubilize the compound, leading to an overestimation of its true aqueous solubility. The 2-hour incubation is a standard timeframe for this non-equilibrium measurement.[11]

Caption: Workflow for a turbidimetric kinetic solubility assay.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[12] This method involves equilibrating the solid compound (not a DMSO stock) in the aqueous buffer over an extended period.[9] It is more time and compound-intensive but provides the definitive value needed for late-stage development and formulation.

-

Compound Addition: Add an excess of solid (1,3-Dimethyl-1H-indazol-6-YL)boronic acid to a series of vials containing the desired aqueous buffers (e.g., pH 2.0, 4.5, 7.4).

-

Self-Validation Check: A visual excess of solid material must remain at the end of the experiment to ensure a saturated solution was achieved.

-

-

Equilibration: Seal the vials and agitate them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[11]

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 min) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calibration: Create a calibration curve using known concentrations of the compound to ensure accurate quantification.

Expert Rationale: The shake-flask method is considered the "gold standard" because it measures the solubility of the most stable solid-state form of the compound at equilibrium.[10][12] Running the experiment at multiple pH values is crucial for ionizable compounds, as solubility can change dramatically around the pKa. Quantification by HPLC is preferred over direct UV spectrophotometry as it separates the parent compound from any potential impurities or degradants that might also absorb UV light.

Stability Analysis: Navigating the Liabilities of Boronic Acids

Boronic acids are versatile synthetic intermediates, but they possess inherent stability challenges that must be proactively addressed.[1][8]

Key Instability Pathways

-

Oxidative Degradation: The electron-deficient boron atom is susceptible to attack by reactive oxygen species (ROS), such as hydrogen peroxide. This can lead to oxidative deboronation, cleaving the C-B bond to form the corresponding alcohol (1,3-Dimethyl-1H-indazol-6-ol) and boric acid.[13][14] This is often the primary degradation pathway.[13][14]

-

Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be influenced by pH and the electronic properties of the aromatic ring.[15]

-

Boroxine Formation: In the solid state or in non-aqueous solutions, three molecules of a boronic acid can dehydrate and cyclize to form a six-membered ring called a boroxine. This process is reversible upon addition of water but can complicate analysis and affect dissolution rates.[6][16]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[17] These studies involve subjecting the compound to harsh conditions that exceed those expected during storage. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[18][19][20]

-

Sample Preparation: Prepare solutions of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following parallel conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 60°C in a neutral solution for 7 days.

-

Photostability: Expose solution (and solid sample) to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[18]

-

-

Time Points: Sample at appropriate intervals (e.g., 0, 4, 8, 24 hours for rapid degradation; longer for thermal).

-

Analysis: Analyze all samples by a stability-indicating HPLC method, preferably coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradants.

-

Mass Balance: Aim for a target degradation of 5-20%. This provides sufficient degradant for characterization without destroying the entire sample. The total amount of drug detected (parent + degradants) should ideally be close to 100% of the initial amount to ensure all major degradants are accounted for.

Caption: Workflow for a forced degradation study.

Handling and Formulation Strategies

Based on the expected properties of a boronic acid, the following strategies should be considered:

-

pH Control: Maintaining a slightly acidic pH (e.g., 4-6) can often minimize base-catalyzed hydrolysis.

-

Antioxidants: For formulations, the inclusion of antioxidants like ascorbic acid or EDTA may be necessary to prevent oxidative degradation, although their effect should be confirmed as they can sometimes accelerate degradation.[14]

-

Protection from Light: If the compound shows photolytic instability, it must be handled in amber vials and protected from light during storage and manufacturing.

-

Inert Atmosphere: Handling the solid under an inert atmosphere (nitrogen or argon) and storing it in a desiccator will minimize boroxine formation and oxidative degradation.[7]

-

Excipient Compatibility: The use of polyols like mannitol in a formulation can increase the solubility of boronic acids by forming more soluble boronate esters.[21]

Conclusion

A proactive and systematic evaluation of the solubility and stability of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid is not merely a data-gathering exercise; it is a critical component of risk mitigation in the drug development process. By employing the kinetic and thermodynamic solubility protocols outlined herein, researchers can generate a clear picture of the compound's dissolution behavior. Furthermore, by understanding the inherent instability pathways of boronic acids and executing robust forced degradation studies, a comprehensive stability profile can be established. This knowledge enables informed decisions, guides the development of stability-indicating analytical methods, and lays the scientific groundwork for successful formulation and, ultimately, clinical translation.

References

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- ICH. (n.d.). Quality Guidelines.

- Riley, C. M., & Sternson, L. A. (1997). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Pharmaceutical Research, 14(3), 336–342.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.

- Kunimasa, S., et al. (2012).

- P, S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(13), 4791-4797.

- Silva, F., et al. (2020).

- ResearchGate. (2025, August 9).

- Wikipedia. (n.d.). Boronic acid.

- Li, Z., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2115–2139.

- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296.

- Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 78–83.

- Miller, S. M. (2009).

- Gillis, E. P., et al. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(51), 15736–15737.

- Inventiva Pharma. (n.d.).

- Dakenchem. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- Royal Society of Chemistry. (2013).

- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2018258118.

- Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6614.

- van der Loop, M. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen.

- Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- ResearchGate. (2020, June 6). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ChemScene. (n.d.). (1,3-Dimethyl-1H-indazol-4-yl)boronic acid.

- Sigma-Aldrich. (2025, October 15).

- Sigma-Aldrich. (2024, September 6).

- AbacipharmTech. (n.d.). (1,3-Dimethyl-1H-indazol-6-yl)boronic acid.

- Angene Chemical. (2021, May 1).

- Fisher Scientific. (2021, December 24).

- Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-6-boronic acid.

- Sigma-Aldrich. (2025, May 7).

- Chem-Impex. (n.d.). 1H-Indazole-6-boronic acid pinacol ester.

- Amerigo Scientific. (n.d.). 1,3-dimethyl-1H-indazol-6-yl-6-boronic acid, 98%.

Sources

- 1. nbinno.com [nbinno.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. m.youtube.com [m.youtube.com]

- 4. (1,3-Dimethyl-1H-indazol-6-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. chemscene.com [chemscene.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. inventivapharma.com [inventivapharma.com]

- 11. enamine.net [enamine.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. pnas.org [pnas.org]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. d-nb.info [d-nb.info]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. ICH Official web site : ICH [ich.org]

- 19. database.ich.org [database.ich.org]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. DSpace [kuscholarworks.ku.edu]

A Technical Guide to the Synthesis of Substituted Indazole Boronic Acids for Drug Discovery

Abstract

Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize this privileged scaffold is paramount for lead optimization and the development of novel drug candidates. Among the various synthetic handles, the boronic acid moiety stands out for its versatility in cross-coupling reactions, enabling the facile introduction of diverse substituents. This in-depth guide provides a comprehensive overview of the key synthetic strategies for preparing substituted indazole boronic acids, offering field-proven insights into experimental design, reaction optimization, and mechanistic considerations. Tailored for researchers, scientists, and drug development professionals, this document aims to be a practical resource for navigating the synthesis of these valuable building blocks.

Introduction: The Strategic Importance of Indazole Boronic Acids

The indazole core is a bioisostere of purine and is present in a wide array of biologically active molecules, exhibiting activities such as anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The strategic introduction of substituents onto the indazole ring system is a critical step in modulating the pharmacological profile of a drug candidate. Boronic acids and their corresponding esters have emerged as indispensable tools in this endeavor due to their stability, low toxicity, and exceptional reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space for structure-activity relationship (SAR) studies.[5]

This guide will delve into the primary synthetic methodologies for accessing substituted indazole boronic acids, with a focus on practical application and the underlying chemical principles that govern these transformations.

Synthetic Strategies for Indazole Boronic Acids

The synthesis of indazole boronic acids can be broadly categorized into two main approaches: the borylation of a pre-formed, halogenated indazole scaffold and the direct C-H borylation of an indazole ring. Each strategy presents its own set of advantages and challenges, and the optimal choice often depends on the desired substitution pattern and the availability of starting materials.

Borylation of Halogenated Indazoles: The Workhorse Approach

The most established and widely utilized method for synthesizing indazole boronic acids involves the conversion of a haloindazole, typically a bromo- or iodoindazole, into the corresponding boronic acid or boronate ester. This is most commonly achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate, or via a palladium-catalyzed cross-coupling reaction with a boron source.[3]

This classic organometallic approach offers a straightforward route to indazole boronic acids.[6] The process begins with the deprotonation of the indazole N-H (if unprotected) followed by a lithium-halogen exchange at low temperature, generating a lithiated indazole intermediate. This highly reactive species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.[3]

Experimental Protocol: Synthesis of 1H-Indazole-5-boronic Acid

-

Dissolution and Deprotonation: Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting suspension at -78 °C for 1 hour.

-

Lithium-Halogen Exchange and Borylation: To the cold suspension, add triisopropyl borate (1.5 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the pH is approximately 2. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired 1H-indazole-5-boronic acid.

Causality and Mechanistic Insights: The use of two equivalents of n-butyllithium is crucial when starting with an N-unprotected indazole. The first equivalent acts as a base to deprotonate the acidic N-H proton, while the second equivalent facilitates the lithium-halogen exchange. Performing the reaction at low temperatures is critical to prevent side reactions, such as the decomposition of the organolithium intermediate.

Caption: Lithiation-borylation of 5-bromo-1H-indazole.

An increasingly popular alternative to the traditional lithiation route is the palladium-catalyzed Miyaura borylation.[3] This method involves the cross-coupling of a haloindazole with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a suitable ligand.[7] This approach often exhibits greater functional group tolerance and avoids the use of cryogenic temperatures and highly reactive organolithium reagents.

Experimental Protocol: Synthesis of 1-(tert-Butoxycarbonyl)-1H-indazole-6-boronic acid pinacol ester

-

Reaction Setup: To a microwave vial, add 6-bromo-1-(tert-butoxycarbonyl)-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

-

Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (0.1 M) to the vial. Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired boronate ester.

Causality and Mechanistic Insights: The choice of the N-protecting group is critical for successful Miyaura borylation. The tert-butoxycarbonyl (Boc) group is commonly employed as it enhances the stability of the indazole ring and can be readily removed under acidic conditions.[8] The dppf ligand is often effective in promoting the catalytic cycle, which involves oxidative addition of the haloindazole to the Pd(0) species, transmetalation with the diboron reagent, and reductive elimination to furnish the desired product and regenerate the active catalyst.

Caption: Catalytic cycle for Miyaura borylation.

Table 1: Comparison of Borylation Methods for Haloindazoles

| Feature | Lithium-Halogen Exchange | Miyaura Borylation |

| Temperature | Cryogenic (-78 °C) | Elevated (80-120 °C) |

| Reagents | Organolithiums (e.g., n-BuLi) | Palladium catalysts, diboron reagents |

| Functional Group Tolerance | Limited | Generally good |

| Scalability | Can be challenging | More amenable to scale-up |

| Product | Boronic acid (after hydrolysis) | Boronate ester |

Direct C-H Borylation: An Atom-Economical Approach

In recent years, direct C-H activation and borylation have emerged as a powerful and atom-economical strategy for the synthesis of aryl boronic acids. This approach avoids the pre-functionalization of the starting material with a halogen, thereby reducing the number of synthetic steps. Iridium-catalyzed C-H borylation has become the method of choice for the direct borylation of a wide range of aromatic and heteroaromatic compounds, including indazoles.[9][10][11]

The regioselectivity of direct C-H borylation is often governed by steric factors, with the borylation typically occurring at the least hindered C-H bond.[11] For the indazole scaffold, this can provide access to substitution patterns that are complementary to those obtained from halogenated precursors.[10][12]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of 1-Methyl-1H-indazole

-

Reaction Setup: In a glovebox, combine 1-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and [Ir(cod)OMe]2 (1.5 mol %) in a reaction vessel.[10]

-

Ligand and Solvent Addition: Add 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %) and anhydrous cyclohexane (0.2 M).[10]

-

Reaction: Seal the vessel and heat the mixture at 80 °C for 16 hours.

-

Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired 1-methyl-1H-indazole boronate esters as a mixture of regioisomers.

Causality and Mechanistic Insights: The iridium catalyst, in conjunction with a bipyridine ligand, is believed to form a catalytically active iridium(III) species that facilitates the cleavage of a C-H bond and the subsequent formation of a C-B bond.[11] The regioselectivity can be influenced by the choice of the N-protecting group and the reaction conditions. For N-protected indazoles, borylation often occurs selectively at the C-3 position.[9][10]

Caption: General workflow for C-H borylation.

Characterization of Indazole Boronic Acids

The successful synthesis of an indazole boronic acid must be confirmed by appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the product. The disappearance of the signal corresponding to the C-H or C-X proton and the appearance of a new signal in the aromatic region are indicative of successful borylation. 11B NMR is also highly informative, with boronic acids and boronate esters giving characteristic chemical shifts.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is routinely used to assess the purity of the final product.

Conclusion and Future Outlook

The synthesis of substituted indazole boronic acids is a dynamic field that continues to evolve. While traditional methods based on halogenated indazoles remain robust and reliable, the advent of direct C-H borylation offers exciting opportunities for more efficient and sustainable synthetic routes. The choice of synthetic strategy will ultimately be guided by the specific target molecule, the desired substitution pattern, and the available resources. As our understanding of catalytic processes deepens, we can anticipate the development of even more selective, efficient, and versatile methods for the preparation of these crucial building blocks, further empowering the field of drug discovery.

References

-

Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances. [Link]

-

Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. Journal of the American Chemical Society. [Link]

-

Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. The Journal of Organic Chemistry. [Link]

-

Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Molecules. [Link]

-

Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. [Link]

-

Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. ACS Publications. [Link]

- Methods for preparing indazole compounds.

-

Indolylboronic Acids: Preparation and Applications. Molecules. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

-

Mastering Suzuki-Miyaura Coupling: The Essential Role of 1H-Indazole-5-boronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

-

Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]

-

Indolylboronic Acids: Preparation and Applications. PubMed. [Link]

-

Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. [Link]

- Methods of preparing indazole compounds.

-

Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

-

Lithiation- Borylation in Synthesis. University of Bristol. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. US20060094881A1 - Methods of preparing indazole compounds - Google Patents [patents.google.com]

- 9. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Expanding Therapeutic Potential of Dimethyl-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Indazole Scaffold

The indazole scaffold, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1] This is attributed to its versatile chemical nature, allowing for a diverse range of substitutions that can modulate its biological activity.[2][3] Among the numerous derivatives, dimethyl-indazoles have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the potential biological activities of dimethyl-indazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data, details key experimental methodologies, and visualizes complex biological pathways to facilitate further research and development in this exciting field.

I. Anticancer Activities of Dimethyl-Indazole Derivatives

Substituted indazoles have shown potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][4] Several indazole-based drugs, such as Pazopanib and Axitinib, are already in clinical use for the treatment of different types of cancer.[4][5] Dimethyl-indazole derivatives, in particular, have been the subject of intensive research, revealing their potential to target key signaling pathways implicated in tumorigenesis.

A. Mechanistic Insights: Targeting Key Signaling Pathways

A critical aspect of drug discovery is understanding the mechanism of action. Dimethyl-indazole derivatives have been shown to modulate several key signaling pathways involved in cancer progression.

-

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan.[6] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response.[7][8] Certain novel 1,3-dimethyl-6-amino indazole derivatives have been designed as IDO1 inhibitors, aiming to reactivate the anticancer immune response.[6]

-

Causality in Experimental Design: The rationale for targeting IDO1 stems from the understanding that reversing tumor-induced immunosuppression is a powerful strategy in cancer therapy. By inhibiting IDO1, these dimethyl-indazole derivatives aim to restore T-cell function and enhance the body's natural ability to fight cancer.

-

-

Modulation of the MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][3] Dysregulation of this pathway is a common feature in many cancers.[3] Specific dimethyl-indazole derivatives have been shown to selectively activate ERK in the MAPK pathway in cancer cells, leading to apoptosis.[6]

-

Expertise in Interpretation: While activation of the ERK pathway is often associated with cell proliferation, its sustained and selective activation can also trigger apoptotic cell death, a phenomenon known as "excitotoxicity." This highlights the nuanced and context-dependent role of this signaling pathway and the importance of detailed mechanistic studies.

-

B. Quantitative Assessment of Anticancer Activity

The anticancer potential of dimethyl-indazole derivatives is quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-dimethyl-6-amino indazole derivatives | FaDu (Hypopharyngeal carcinoma) | Varies by derivative | [6] |

| 1,3-dimethyl-6-amino indazole derivatives | YD-15 (Squamous cell carcinoma) | Varies by derivative | [6] |

| 1,3-dimethyl-6-amino indazole derivatives | MCF7 (Breast cancer) | Varies by derivative | [6] |

| Substituted indazole derivatives | A549 (Lung carcinoma) | 0.23–1.15 | [4] |

| Substituted indazole derivatives | 4T1 (Breast cancer) | 0.23–1.15 | [9] |

C. Experimental Protocols for Anticancer Evaluation

A rigorous and standardized experimental approach is crucial for the reliable evaluation of the anticancer properties of dimethyl-indazole derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., FaDu, MCF7) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of the dimethyl-indazole derivatives for 72 hours.[11]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[11]

-

Incubation: Incubate the plate for 1.5 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[11]

-

This assay is used to study directional cell migration in vitro.[12]

-

Step-by-Step Methodology:

-

Create a Monolayer: Grow cells to a confluent monolayer in a culture plate.[13]

-

Create the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.[4]

-

Imaging (T=0): Capture the first image of the scratch.[4]

-

Treatment: Add the experimental medium containing the dimethyl-indazole derivative.

-

Time-Lapse Imaging: Capture images at regular intervals (e.g., every 6-12 hours) to monitor the closure of the wound.[4]

-

Data Analysis: Measure the width of the wound at different time points to determine the rate of cell migration.[14]

-

Western blotting allows for the detection and quantification of specific proteins involved in apoptosis.[6]

-

Step-by-Step Methodology:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.[15]

-

Protein Quantification: Determine the protein concentration of each lysate.[16]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[16]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).[9]

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.[16]

-

Detection: Visualize the protein bands using a chemiluminescent substrate.[17]

-

D. Visualizing Anticancer Mechanisms

Caption: Anticancer mechanisms of dimethyl-indazole derivatives.

II. Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including cancer.[18] Indazole derivatives have demonstrated significant anti-inflammatory activity.[2][19]

A. Mechanism of Action: Targeting Inflammatory Mediators